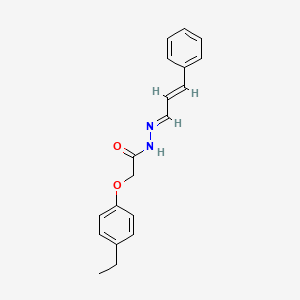![molecular formula C17H14ClNO4 B5577487 4-chloro-3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-7-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B5577487.png)
4-chloro-3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-7-methyl-1,3-dihydro-2H-indol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 4-chloro-3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-7-methyl-1,3-dihydro-2H-indol-2-one involves multiple steps, including condensation, cyclization, and sometimes palladium-catalyzed reactions. A relevant study describes the synthesis of similar compounds through one-pot reactions, highlighting the efficiency of such methods in producing complex indole derivatives (Yamaguchi & Manabe, 2014).
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated through X-ray crystallography, revealing intricate details about their crystalline forms and conformation. For instance, research on 4-chloro-6-phenyl derivatives provided insights into their molecular shapes and intermolecular interactions, which are crucial for understanding the structural aspects of 4-chloro-3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-7-methyl-1,3-dihydro-2H-indol-2-one (Yamuna et al., 2010).
Chemical Reactions and Properties
Chemical properties, including reactivity patterns and potential chemical transformations, are vital for understanding how such compounds can be utilized in further chemical synthesis or applications. Studies on similar compounds have explored their reactions with different nucleophiles, showcasing the versatility of indole derivatives in organic synthesis (Androsov & Neckers, 2007).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, are essential for practical applications. For example, the crystal structure analysis of related compounds provides insights into their stability and reactivity, which can be critical for their application in material science or pharmaceuticals (Sharma et al., 2013).
Chemical Properties Analysis
Understanding the chemical properties, including acidity, basicity, and photophysical properties, is crucial for the application of such compounds in catalysis, organic synthesis, and as potential pharmaceuticals. Investigations into the acid dissociation constants and UV/vis absorption spectra of similar compounds provide valuable information on their chemical behavior in different environments (Elenkova et al., 2014).
Wissenschaftliche Forschungsanwendungen
Atmospheric and Environmental Chemistry
Research on atmospheric hydroxyl radicals (OH), which are crucial for oxidizing pollutants and gases involved in ozone depletion and the greenhouse effect, indicates a dynamic understanding of atmospheric cleansing capabilities. Variations in OH levels suggest significant implications for atmospheric chemistry and environmental health (Prinn et al., 2001).
Environmental Contaminants and Metabolism
Polychlorinated biphenyls (PCBs), known environmental contaminants, undergo metabolism to hydroxylated PCBs, some of which accumulate selectively in mammalian blood. These findings highlight the complexity of PCB metabolism and the potential health risks associated with exposure (Bergman et al., 1994).
Organic Synthesis and Chemical Transformations
Indole derivatives, including those related to the query compound, have been transformed into functionalized oxindole and spirooxindole systems under specific conditions. This demonstrates the versatility of indole chemistry in synthesizing complex organic molecules with potential pharmaceutical applications (López‐Alvarado et al., 2009).
Antitumor Activity
Derivatives of pyrido[4,3-b]benzo[e]- and -benzo[g]indoles, related to the query compound, have been synthesized and evaluated for antitumor activity. Some of these derivatives have shown promise as antineoplastic agents, indicating potential research applications in cancer therapy (Nguyen et al., 1990).
Eigenschaften
IUPAC Name |
4-chloro-3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-7-methyl-1H-indol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO4/c1-9-6-7-11(18)14-15(9)19-16(22)17(14,23)8-13(21)10-4-2-3-5-12(10)20/h2-7,20,23H,8H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VADKSFKXEIFQKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)C(C(=O)N2)(CC(=O)C3=CC=CC=C3O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-bromo-N-[2-(trifluoromethyl)phenyl]nicotinamide](/img/structure/B5577443.png)





![7-{4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl}-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5577494.png)

![N'-[(5-bromo-2-furyl)methylene]-2-(3-methylphenoxy)acetohydrazide](/img/structure/B5577503.png)
![N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-2-phenylacetamide](/img/structure/B5577507.png)
![(4aS*,7aR*)-1-[(2E)-3-phenyl-2-propen-1-yl]-4-(2-pyridinylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5577509.png)